![molecular formula C25H24N4O2S B6569215 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1021221-75-9](/img/structure/B6569215.png)

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

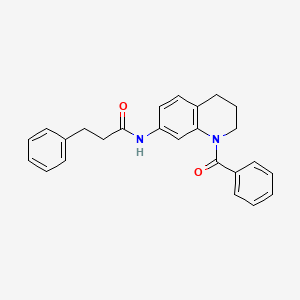

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.

The exact mass of the compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is 444.16199719 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is used in the field of organic synthesis. It plays a crucial role in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Direct Ortho C–H Arylation

The compound is involved in the Pd-catalyzed highly selective and direct ortho C–H arylation of pyrrolo [2,3-d]pyrimidine derivatives . This process tolerates many functional groups and provides a variety of biphenyl-containing pyrrolo [2,3-d]pyrimidines in good to excellent yields .

Detection and Quantification in Plasma and Urine

The compound can be detected and quantified in plasma and urine . A simple, sensitive isocratic method has been developed for this purpose, which involves reversed-phase HPLC with ultraviolet detection .

Anti-Lymphoma Compound

As F3382-2216, the compound has shown potential as an anti-lymphoma compound . It induces simultaneous degradation of IKZF1/3 and CK1α to activate p53 and inhibit NFκB signaling . It has shown strong inhibitory effects on human lymphoma cell proliferation .

Synergistic Antiproliferative Activity

When combined with an MDM2 inhibitor, F3382-2216 exhibits synergistic antiproliferative activity . This combination has induced rapid tumor regression in immunodeficient mice subcutaneously transplanted with a human lymphoma cell line .

Inhibition of CBM Complex/NFκB Pathway

F3382-2216 inhibits tumor growth by activating the p53 signaling pathway and inhibiting the CBM complex/NFκB pathway via CK1α degradation . This makes it a potential therapeutic agent for hematopoietic malignancies, such as lymphoma .

Mecanismo De Acción

Target of Action

The compound, also known as F3382-2216, primarily targets casein kinase 1 alpha (CK1α) and IKAROS family zinc finger 1/3 (IKZF1/3) . CK1α is a serine/threonine protein kinase involved in various cellular processes, including cell cycle progression and circadian rhythm regulation. IKZF1/3 are transcription factors that play crucial roles in the development and function of the immune system .

Mode of Action

F3382-2216 interacts with its targets by inducing their degradation via the proteasome pathway . This degradation leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex/NFκB pathway . The compound’s action on these targets results in significant changes in cellular processes, particularly those related to cell proliferation and survival .

Biochemical Pathways

The affected pathways include the p53 signaling pathway and the CBM complex/NFκB pathway . The activation of the p53 pathway leads to the upregulation of p53 and its transcriptional targets, p21 and MDM2 . The inhibition of the CBM complex/NFκB pathway results in decreased activity of the CBM complex and inhibition of IκBα and NFκB phosphorylation .

Result of Action

The molecular and cellular effects of F3382-2216’s action include the degradation of CK1α and IKZF1/3, activation of the p53 signaling pathway, and inhibition of the CBM complex/NFκB pathway . These effects lead to the inhibition of tumor growth, making F3382-2216 a potential therapeutic agent for hematopoietic malignancies, such as lymphoma .

Propiedades

IUPAC Name |

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c30-21(26-14-13-17-7-3-1-4-8-17)16-32-25-28-22-20(18-9-5-2-6-10-18)15-27-23(22)24(31)29(25)19-11-12-19/h1-10,15,19,27H,11-14,16H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIFHPOJFTWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)

![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)

![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)

![3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6569160.png)

![8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569176.png)

![4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6569184.png)

![N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569190.png)

![8-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569196.png)

![8-(3-cyclohexylpropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569204.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6569221.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide](/img/structure/B6569238.png)